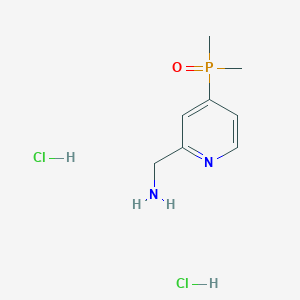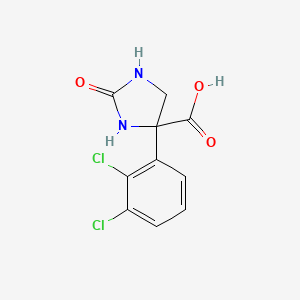![molecular formula C14H11N3O2S B2930163 n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 297763-55-4](/img/structure/B2930163.png)
n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
説明
n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide: is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
準備方法
The synthesis of n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide or thiocyanate in the presence of a base.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan carboxylic acid derivative.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and furan rings through an amide bond formation. This can be achieved by reacting the thiadiazole derivative with a furan carboxylic acid derivative in the presence of a coupling agent, such as EDCI or DCC.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. This can lead to the formation of thiols or amines.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the thiadiazole or furan ring is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a potential candidate for drug development. It is being studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. It is also being investigated for its potential use in agriculture as a pesticide or herbicide.
作用機序
The mechanism of action of n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are believed to be due to its ability to disrupt key cellular processes, such as DNA replication and protein synthesis. This can lead to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for cancer and infectious diseases.
類似化合物との比較
n-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar biological activities but differs in its chemical structure, with a chlorine atom instead of a methyl group.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar thiadiazole ring but differs in the substituents attached to the ring.
N-methyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: This compound has a similar thiadiazole ring but differs in the substituents attached to the ring and the presence of a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific combination of the thiadiazole and furan rings, which gives it distinct chemical and biological properties.
特性
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-6-10(7-5-9)13-16-17-14(20-13)15-12(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTVBHQYFYVSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970164 | |
| Record name | N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5482-71-3 | |
| Record name | N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2930081.png)
![N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2930082.png)


![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2930088.png)


![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)
![{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2930102.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)
